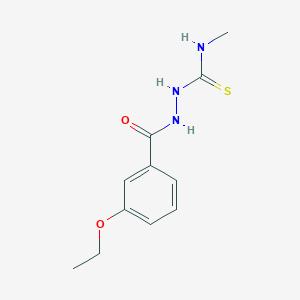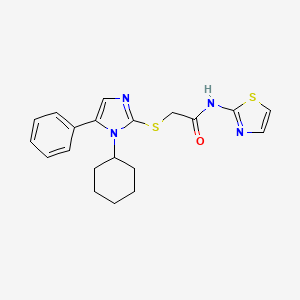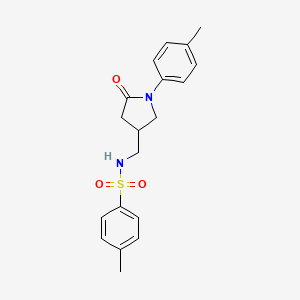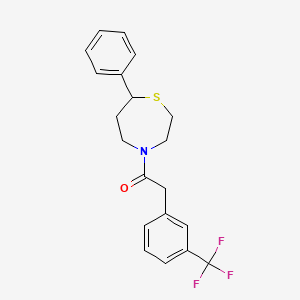
2-(4-Acetylphenoxy)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
In the first study , the synthesis begins with a starting compound, which undergoes a series of reactions to form thiosemicarbazides and oxadiazole derivatives. These compounds are further modified to produce triazole-thiones and Mannich bases. The synthesis involves cyclization and aminomethylation steps, which are well-characterized by various spectroscopic methods. The second paper outlines a synthesis pathway starting from 2,4-dimethylcarbolic acid, leading to the formation of a hydrazide and subsequent reactions to produce molecules with ether, oxadiazole, thioether, hydrazone, and azomethine functional groups. The structures of these molecules are confirmed by IR, 1H-NMR, and EIMS spectral data.
Molecular Structure Analysis
The molecular structures of the synthesized compounds in both studies are confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide detailed information about the functional groups present and the overall molecular framework. The presence of heterocyclic rings such as 1,2,4-triazole and 1,3,4-oxadiazole is a common theme in these compounds, which are known for their potential pharmacological properties.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include cyclization, aminomethylation, and the reaction of hydrazide with carbon disulfide and potassium hydroxide to form oxadiazole derivatives . These reactions are crucial for introducing various functional groups that contribute to the biological activity of the molecules. The use of reagents like NaOH, formaldehyde, and N-methyl/phenylpiperazine in the first paper and CS2 and KOH in the second paper are key to the successful synthesis of the target compounds.
Physical and Chemical Properties Analysis
While the papers do not provide extensive data on the physical properties of the synthesized compounds, the chemical properties are inferred from their functional groups and biological activity assays. The compounds exhibit significant lipase and α-glucosidase inhibition, indicating their potential as therapeutic agents . In the second paper , some of the synthesized molecules show substantial antibacterial activity and lipoxygenase inhibitory activity, suggesting their use as antibiotic and anti-inflammatory agents. The presence of multiple functional groups such as ether, oxadiazole, thioether, hydrazone, and azomethine is likely to influence the solubility, stability, and overall reactivity of these molecules.
Scientific Research Applications
Optical Material Applications
The compound 2-(4-Acetylphenoxy)propanehydrazide has been studied for its potential in optical material applications. It has demonstrated significant third-order nonlinear optical properties, making it a candidate for optical device applications like optical limiters and optical switches. Particularly, variants of propanehydrazide exhibited notable nonlinear refractive indices, absorption coefficients, and effective third-order susceptibility, comparable to those observed in 4-methoxy chalcone derivatives and dibenzylideneacetone derivatives (Naseema et al., 2012).
Ligand for Polynuclear Metal Complexes
In the realm of crystallography and molecular structure, a variant of propanehydrazide, specifically 2-hydroxyimino-N-[1-(2-pyrazinyl)ethylidene]propanehydrazide, has been recognized as a ligand capable of forming polynuclear metal complexes. The molecule’s non-planar structure due to the twist between oxime and amide groups enables it to engage in supramolecular chains via O—H⋯O hydrogen bonds (Plutenko et al., 2022).
Potential in Drug Discovery and Bioinformatics
Propanehydrazide derivatives have been synthesized and investigated for their potential as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, indicating their relevance in anti-inflammatory drug discovery. Computational studies, including molecular docking and dynamics simulations, predicted high chemical interactions and stability, confirming their binding affinity for the COX-2 enzyme (El Bakri et al., 2022).
Antimicrobial Activity
Novel 4-thiazolidinones incorporating 2-(2,4,5-trichlorophenoxy)propanamide have been synthesized and evaluated for antimicrobial activity. Some compounds demonstrated activity comparable with chloramphenicol, a reference drug, showcasing their potential in combating Gram-positive bacteria (Radwan, 2012).
Neuropsychiatric Drug Potential
The synthesis of new Schiff bases involving propanehydrazide derivatives has been explored for treating neurodegenerative diseases, particularly Alzheimer’s disease. These compounds exhibited promising drug-like features and potential neuropsychiatric drug properties based on bioinformatics and cheminformatics evaluations (Avram et al., 2021).
properties
IUPAC Name |
2-(4-acetylphenoxy)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(14)9-3-5-10(6-4-9)16-8(2)11(15)13-12/h3-6,8H,12H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCLCIYYIJYXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2525244.png)
![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2525245.png)


![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2525250.png)


![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525258.png)


![5,9-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2525261.png)

